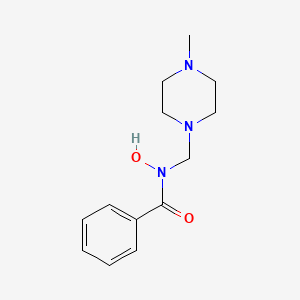
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is a compound that belongs to the class of hydroxamic acids. These compounds are characterized by the presence of a hydroxylamine functional group attached to a carbonyl group. Benzohydroxamic acids are known for their ability to chelate metal ions and inhibit various enzymes, making them valuable in a range of scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- typically involves the reaction of benzohydroxamic acid with N-(4-methylpiperazinyl)methyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures that the final product meets the required specifications for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxamic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent for metal ions in analytical chemistry.
Biology: Inhibits enzymes such as urease and matrix metalloproteinases, making it useful in studying enzyme mechanisms.
Medicine: Potential therapeutic agent for diseases involving metal ion dysregulation and enzyme overactivity.
Industry: Used in the formulation of corrosion inhibitors and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that prevent the metal ions from participating in catalytic reactions. This chelation mechanism is crucial for its role as an enzyme inhibitor, as it can block the active sites of metalloenzymes, thereby inhibiting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzohydroxamic acid: The parent compound with similar chelating properties.
N-Hydroxybenzamide: Another hydroxamic acid derivative with similar enzyme inhibitory activity.
4-(4-Methylpiperazin-1-yl)benzoic acid: A related compound with a piperazine moiety.
Uniqueness
Benzohydroxamic acid, N-(4-methylpiperazinyl)methyl- is unique due to the presence of the N-(4-methylpiperazinyl)methyl group, which enhances its solubility and bioavailability. This structural modification also improves its ability to interact with biological targets, making it a more potent inhibitor compared to its parent compound and other similar derivatives.
Propriétés
Numéro CAS |
40890-88-8 |
|---|---|
Formule moléculaire |
C13H19N3O2 |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
N-hydroxy-N-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C13H19N3O2/c1-14-7-9-15(10-8-14)11-16(18)13(17)12-5-3-2-4-6-12/h2-6,18H,7-11H2,1H3 |
Clé InChI |
GANYELGAIAGDPB-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CN(C(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















